3-Chloro-2-(2-fluorophenoxy)aniline
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Overview
Description
3-Chloro-2-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of various chemical intermediates and active pharmaceutical ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-fluorophenoxy)aniline typically involves the reaction of 2-fluorophenol with 3-chloroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with 3-chloroaniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-fluorophenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group is another common reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .
Scientific Research Applications
3-Chloro-2-(2-fluorophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-fluorophenoxy)aniline
- 3-Fluoro-4-(2-chlorophenoxy)aniline
- 2-Fluoro-4-(3-chlorophenoxy)aniline
Uniqueness
3-Chloro-2-(2-fluorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of both chlorine and fluorine atoms in the molecule can enhance its stability and alter its interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
3-chloro-2-(2-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-4-3-6-10(15)12(8)16-11-7-2-1-5-9(11)14/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWXTDICHVHJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589737 |
Source
|
Record name | 3-Chloro-2-(2-fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-31-1 |
Source
|
Record name | 3-Chloro-2-(2-fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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